molecular formula C23H19FN2O3S B3404143 N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 1207021-52-0

N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B3404143
CAS No.: 1207021-52-0
M. Wt: 422.5
InChI Key: AYPSVJHFQLDUGY-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl) fused with a 4-fluorophenylsulfanyl acetamide group. The tricyclic system incorporates oxygen and nitrogen heteroatoms, while the sulfanyl and fluorophenyl moieties contribute to its unique electronic and steric properties. Crystallographic validation tools like SHELX and ORTEP-3 (discussed in , and 7) are critical for confirming its three-dimensional conformation .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-14-3-9-21-19(11-14)26(2)23(28)18-12-16(6-10-20(18)29-21)25-22(27)13-30-17-7-4-15(24)5-8-17/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPSVJHFQLDUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound with potential biological significance. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H22N2O4S
  • Molecular Weight : 402.4 g/mol
  • Purity : Typically around 95% in research applications.

Preliminary studies indicate that compounds with similar structural features may exhibit interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Biological Activity

Research on structurally related compounds suggests several potential biological activities:

  • Anticancer Properties : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease processes, particularly those related to phospholipidosis and lipid metabolism .

Future Research Directions

Further research is necessary to elucidate the specific biological activities of N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-y}-2-[4-fluorophenyl)sulfanyl]acetamide. Potential areas of investigation include:

  • In vitro and in vivo studies to assess cytotoxicity and therapeutic efficacy.
  • Mechanistic studies to understand its interaction with cellular targets.
  • Exploration of structure–activity relationships (SAR) to optimize its pharmacological profile.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Heteroatoms (O/N/S) Bioactivity (Inferred)
Target Compound Tricyclo[9.4.0.0³,⁸] 2-oxa, 9-aza, 4-fluorophenylsulfanyl O, N, S, F Not reported in evidence
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () Tricyclo[7.3.0.0²,⁶] Hexaaza, methoxyphenyl N, O Crystallinity validated via X-ray (R factor: 0.041)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one () Tetracyclic (dithia-azatetracyclo) Dithia, methoxyphenyl, ketone S, N, O Spectral data reported
  • Key Observations: The target compound’s tricyclic core is distinct from the tetracyclic system in but shares heteroatom diversity (O, N, S) with analogues like the dithia-azatetracyclo compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular and Pharmacokinetic Comparisons

Property Target Compound Aglaithioduline () SAHA ()
Molecular Weight ~450 g/mol (estimated) ~350 g/mol ~264 g/mol
LogP (Lipophilicity) High (due to fluorophenyl) Moderate Low
Hydrogen Bond Acceptors 5 4 3
Bioactivity Similarity N/A ~70% similarity to SAHA (Tanimoto) HDAC inhibitor (reference)
  • Key Observations: The target compound’s higher molecular weight and lipophilicity (vs. Fluorine substitution may enhance binding affinity compared to hydroxyl/methoxy groups in other analogues, as seen in pharmacophore modeling trends .

Q & A

Q. What are the key synthetic steps and purification strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the tricyclic core structure followed by functionalization. Critical steps include:

  • Core formation : Cyclization reactions under controlled temperatures (e.g., reflux in anhydrous solvents like THF or DCM) to assemble the azatricyclo framework .
  • Sulfanyl-acetamide attachment : Thiol-alkyne "click" chemistry or nucleophilic substitution to introduce the [(4-fluorophenyl)sulfanyl]acetamide group .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or acetonitrile) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection) and ¹H/¹³C NMR .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : Single-crystal analysis to resolve bond lengths, angles, and stereochemistry (e.g., triclinic space groups, R-factor < 0.05) .
  • Spectroscopic techniques :
  • NMR : Chemical shifts for methyl (δ 1.2–1.5 ppm), carbonyl (δ 170–175 ppm), and fluorophenyl motifs (δ 7.0–7.5 ppm).
  • HRMS : Molecular ion peak matching the theoretical mass (e.g., m/z 450.15 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological approaches include:

  • Design of Experiments (DoE) : Taguchi or factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 25°C to 60°C may enhance cyclization efficiency by 30% .
  • In situ monitoring : ReactIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .
  • Computational modeling : Density Functional Theory (DFT) to predict transition states and identify rate-limiting steps. COMSOL Multiphysics can simulate heat/mass transfer in reactors .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer mechanisms)?

Address discrepancies through:

  • Target-specific assays :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Cell-based studies : Compare cytotoxicity in MCF-7 (breast cancer) vs. Staphylococcus aureus models, noting IC₅₀ variations (e.g., 5 µM vs. 20 µM) .
    • Comparative SAR : Synthesize analogs with modified fluorophenyl or acetamide groups to isolate structural determinants of activity .

Q. How can AI/ML enhance predictive modeling of this compound’s pharmacokinetics?

Integrate machine learning with:

  • ADMET prediction : Tools like ADMETlab 2.0 to estimate bioavailability, CYP450 interactions, and plasma protein binding .
  • Molecular docking : AutoDock Vina to simulate binding to putative targets (e.g., DNA topoisomerase II, binding energy ≤ -8 kcal/mol) .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study?

  • Variable selection : Modify substituents on the tricyclic core (e.g., methyl vs. ethyl groups) and fluorophenyl moiety (e.g., electron-withdrawing vs. donating groups) .
  • Data normalization : Express activity as % inhibition relative to controls, using Z-score standardization for cross-assay comparisons .
  • Multivariate analysis : Principal Component Analysis (PCA) to correlate structural features with bioactivity .

Q. What experimental frameworks validate theoretical mechanisms of action?

  • Kinetic studies : Surface Plasmon Resonance (SPR) to measure binding affinity (KD) to purified targets .
  • Gene expression profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., p53 pathway activation) .
  • In vivo validation : Use xenograft models (e.g., nude mice) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide

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